2-(Hydroxymethyl)naphthalene-1-carbaldehyde
Description
Properties
CAS No. |
89005-07-2 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2 |
InChI Key |
KAJXXQJMBGSASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)CO |
Origin of Product |
United States |
Preparation Methods
Reimer-Tiemann Reaction with Ethanol-Water Modifications
The classical Reimer-Tiemann reaction has been adapted for synthesizing naphthalene carbaldehydes. A modified protocol using ethanol-water mixtures avoids energy-intensive steam distillation . For 2-(hydroxymethyl)naphthalene-1-carbaldehyde:
Procedure :
-
Substrate Preparation : 2-Naphthol (10 mmol) dissolved in 1:1 ethanol-water (50 mL)
-
Chloroform Addition : CHCl₃ (15 mmol) introduced under vigorous stirring
-
Alkaline Conditions : NaOH (40% w/v, 20 mL) added dropwise at 60°C
-
Reaction Time : 4 hr reflux followed by acidification (HCl, pH 3–4)
-
Isolation : Crude product recrystallized from ethanol (yield: 58–62%)
Advantages :
-
Eliminates steam distillation, reducing energy input
-
Ethanol co-solvent enhances substrate solubility
Limitations :
-
Competing para-formylation reduces ortho-selectivity (≈15% para-isomer formation)
Palladium-Catalyzed Deoxygenation of Sulfonate Esters
A patent-derived method enables direct conversion of sulfonated intermediates to aldehydes :
Reaction Sequence :
-
Sulfonylation : 2-(Hydroxymethyl)naphthalen-1-ol treated with tosyl chloride (1.2 eq) in pyridine (0°C, 2 hr)
-
Catalytic Deoxygenation :
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Pd Loading | 3–5 mol% |
| Temperature | 85–95°C |
| Reaction Time | 1–2 hr |
Side Reactions :
-
Over-reduction to hydroxymethylnaphthalene (≈8% yield loss)
Multi-Component Condensation with Malononitrile
Thieme Connect reports a one-pot assembly using 2-hydroxy-1,4-naphthoquinone derivatives :
Components :
-
2-Hydroxy-1,4-naphthoquinone (1.0 eq)
-
Malononitrile (1.2 eq)
-
Formaldehyde (1.5 eq)
Conditions :
-
Catalyst: CeO₂/CuO@N-GQDs nanocomposite (10 mg/mmol)
-
Solvent: EtOH/H₂O (3:1), 80°C, 3 hr
Mechanistic Insights :
-
Knoevenagel condensation forms α,β-unsaturated nitrile
-
Nucleophilic attack by hydroxymethyl group
-
Aromatization via dehydration
Scope :
-
Electron-withdrawing substituents on naphthoquinone improve yields (e.g., –NO₂: 89%)
-
Steric hindrance at C3 reduces efficiency (yield drop to 67%)
Vilsmeier-Haack Formylation of 2-(Hydroxymethyl)naphthalene
This two-step approach introduces the aldehyde group regioselectively :
Step 1: Hydroxymethyl Protection
-
Reagent: Ac₂O (2 eq), DMAP (0.1 eq)
-
Temp: 25°C, 12 hr
-
Conversion: >95%
Step 2: Formylation
-
Vilsmeier reagent: POCl₃ (3 eq)/DMF (5 eq)
-
Temp: 0°C → 50°C (gradient over 6 hr)
-
Deprotection: K₂CO₃/MeOH, 2 hr
Key Observations :
-
Ortho-directing effect of acetylated hydroxymethyl group ensures C1 formylation
-
Over-formylation at C6 observed with excess POCl₃ (≈12% impurity)
Oxidative Methods via TEMPO-Mediated Catalysis
Recent advances employ nitroxyl radicals for controlled oxidation :
Protocol :
-
Substrate: 2-(Hydroxymethyl)naphthalene
-
Oxidant: NaClO₂ (2 eq)
-
Catalyst: TEMPO (0.2 eq)/NaClO (1 eq)
-
Solvent: CH₃CN/H₂O (4:1), pH 6.8 (phosphate buffer)
-
Time: 8 hr, 40°C
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| pH < 6 | <40% (acidic hydrolysis) |
| pH 6.5–7.2 | Max yield (68–71%) |
| TEMPO Loading >0.3 eq | No improvement |
Comparative Analysis of Methods
| Method | Yield (%) | Temp (°C) | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Reimer-Tiemann | 58–62 | 60 | Low | Industrial |
| Pd-Catalyzed | 75 | 90 | High | Pilot-scale |
| Multi-Component | 82–89 | 80 | Moderate | Bench-scale |
| Vilsmeier-Haack | 71 | 50 | Low | Multi-gram |
| TEMPO Oxidation | 68 | 40 | Moderate | Lab-scale |
Industrial Viability :
-
Reimer-Tiemann and Pd-catalyzed methods show highest scalability
-
Multi-component reactions require expensive nanocomposites, limiting bulk production
Chemical Reactions Analysis
Schiff Base Formation
2-Hydroxy-1-naphthaldehyde readily reacts with primary amines or hydrazines to form Schiff bases, which are pivotal ligands in coordination chemistry. These reactions typically occur under reflux in ethanol or methanol:
General Reaction:
Example:
Reaction with bis(2-hydroxy-1-naphthaldehyde)malonoyldihydrazone (CHLH) produces a tetradentate ligand, which complexes with MoO(acac) to form [(MoO)(CHL)(HO)]·HO. This complex exhibits a distorted octahedral geometry .
Table 1: Representative Schiff Bases and Applications
Metal Complexation
The hydroxy and aldehyde groups enable chelation with transition metals, forming stable complexes. These complexes often adopt octahedral, tetrahedral, or square planar geometries depending on the metal ion and reaction conditions.
Key Findings:
-
Nickel(II) Complexes : [Ni(Trp-naph)(phen)(CHOH)] (Trp-naph = tryptophan-2-hydroxy-1-naphthaldehyde Schiff base) shows octahedral geometry and significant anticancer activity against human tumor cell lines .
-
Copper(II) Complexes : Square planar Cu(II) complexes derived from 2-hydroxy-1-naphthaldehyde Schiff bases exhibit redox activity and are used in electrochemical sensors .
-
Molybdenum(VI) Complexes : MoO complexes with 2-hydroxy-1-naphthaldehyde ligands demonstrate catalytic efficacy in oxidation reactions .
Table 2: Metal Complex Geometries and Properties
| Metal Ion | Geometry | Magnetic Moment (BM) | Notable Property | Source |
|---|---|---|---|---|
| Ni(II) | Octahedral | 3.2 | Anticancer activity | |
| Cu(II) | Square Planar | 1.7 | Electrochemical sensing | |
| Fe(III) | Octahedral | 5.9 | Catalytic oxidation |
Tautomerism in Schiff Bases
Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit keto-enamine ↔ enol-imine tautomerism due to intramolecular hydrogen bonding (O–H···N). This equilibrium is solvent- and temperature-dependent:
Evidence:
-
X-ray crystallography and NMR studies confirm coexistence of both tautomers in solid and solution states .
-
The enol-imine form dominates in polar solvents (e.g., DMSO), while the keto-enamine form is stabilized in nonpolar media .
Degradation Pathways
While not directly studied for 2-hydroxy-1-naphthaldehyde, related naphthalene derivatives undergo microbial degradation via dioxygenase enzymes. For example, Pseudomonas species metabolize naphthalene to salicylate through intermediates like 1,2-dihydroxynaphthalene .
Scientific Research Applications
Analytical Applications
Derivatization in Chromatography
One of the primary applications of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is its use as a derivatizing agent in high-performance liquid chromatography (HPLC). It has been effectively utilized for the fluorescence detection of amino acids such as histidine, methionine, and tryptophan. The derivatization process enhances the sensitivity and selectivity of the detection method, allowing for the separation of these compounds in less than 40 minutes on conventional reversed-phase columns .
Case Study: Amino Acid Detection
In a study published in The Analyst, researchers demonstrated the efficacy of 2-hydroxy-1-naphthaldehyde in detecting amino acids after derivatization. The method provided reliable results with good reproducibility, making it a valuable tool for biochemical analyses .
Medicinal Chemistry
Synthesis of Bioactive Compounds
2-(Hydroxymethyl)naphthalene-1-carbaldehyde serves as a precursor in the synthesis of various bioactive compounds, including Schiff bases that exhibit antimicrobial and anti-inflammatory properties. These derivatives are synthesized through condensation reactions with amines, leading to compounds that have shown promising biological activities .
Case Study: Antimicrobial Activity
A recent investigation highlighted the antimicrobial properties of Schiff bases derived from 2-(Hydroxymethyl)naphthalene-1-carbaldehyde. These compounds were tested against several bacterial strains and demonstrated significant inhibitory effects, indicating their potential use in developing new antimicrobial agents .
Coordination Chemistry
Ligand Development
The compound is also recognized for its role as a ligand in coordination chemistry. Schiff bases derived from 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can form stable complexes with various metal ions, which are crucial for catalysis and material science applications.
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Copper | High | Catalysis |
| Iron | Moderate | Material Science |
| Zinc | High | Biological Systems |
Material Science
Synthesis of Functional Materials
In material science, derivatives of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde have been employed to create functional materials such as sensors and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices enhances the optical properties and conductivity of the materials.
Case Study: Light Emitting Diodes
Research has shown that polymers containing naphthalene derivatives exhibit improved luminescent properties when used in LED applications. This advancement opens new avenues for developing efficient lighting solutions .
Environmental Applications
Biodegradation Studies
The compound has been studied for its role in biodegradation processes involving aromatic pollutants. Its derivatives can be utilized by certain bacteria to metabolize complex aromatic compounds, contributing to bioremediation efforts.
Case Study: Bacterial Metabolism
A review on bacterial degradation of aromatic compounds outlines pathways where naphthalene derivatives are metabolized by specific bacterial strains, showcasing their potential in environmental cleanup strategies .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Molecular Characteristics
The table below compares key structural and physicochemical properties of 2-(hydroxymethyl)naphthalene-1-carbaldehyde with similar compounds:
Key Observations :
- The hydroxymethyl group in the target compound increases molecular weight and hydrophilicity compared to 2-hydroxy-1-naphthaldehyde.
- Chloro and methoxy substituents (e.g., in 4-chloro-1-hydroxynaphthalene-2-carbaldehyde) enhance electrophilicity, influencing reactivity in cross-coupling reactions .
- Methylnaphthalenes lack polar functional groups, resulting in lower solubility in aqueous media compared to aldehyde-containing analogs .
Reactivity Profiles
- The aldehyde group in all three compounds facilitates nucleophilic additions (e.g., condensation reactions), making them valuable intermediates in heterocyclic chemistry .
- The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or participate in esterification, broadening its utility in polymer and pharmaceutical synthesis .
Available Data on Analogs
- 2-Hydroxy-1-naphthaldehyde: Limited toxicity data; handled as a irritant due to reactive aldehyde group .
- Target Compound: No direct toxicological data identified. Standard precautions for aldehydes (e.g., skin/eye protection) are recommended.
Biological Activity
2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound with a naphthalene backbone modified by a hydroxymethyl group and an aldehyde functional group. Its molecular formula is , and it has a molar mass of approximately 186.21 g/mol. This compound has garnered attention in various fields due to its notable biological activities and potential applications in medicinal chemistry.
The unique structure of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde allows it to participate in several chemical reactions, including oxidation and reduction. The hydroxyl group can be oxidized to form quinone derivatives, while the aldehyde can undergo various substitution reactions. Common synthetic methods include the use of naphthalene derivatives and hydroxymethylation processes.
Biological Activities
Recent studies have highlighted the significant biological activities associated with 2-(Hydroxymethyl)naphthalene-1-carbaldehyde and its derivatives:
- Antimicrobial Properties : Research indicates that naphthaldehyde derivatives, including 2-(Hydroxymethyl)naphthalene-1-carbaldehyde, exhibit antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains, making them potential candidates for new antimicrobial agents .
- Chelating Agent : This compound has been identified as an effective chelating agent for metal ions, which is crucial in drug design and environmental applications. Studies demonstrate its ability to form stable complexes with metals, enhancing its utility in sensor development and medicinal chemistry .
Antibacterial Activity
A study investigating the antibacterial effects of various naphthaldehydes, including 2-(Hydroxymethyl)naphthalene-1-carbaldehyde, revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showcasing the compound's potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(Hydroxymethyl)naphthalene-1-carbaldehyde | 50 | Staphylococcus aureus |
| 4-Hydroxy-1-naphthaldehyde | 75 | Escherichia coli |
Antifungal Activity
In another study focusing on antifungal properties, 2-(Hydroxymethyl)naphthalene-1-carbaldehyde demonstrated activity against Candida albicans. The results indicated that the compound could inhibit fungal growth at concentrations lower than those required for traditional antifungal medications .
The biological activity of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism, leading to cell death.
- Metal Ion Interaction : Its chelating properties allow it to sequester essential metal ions required for microbial growth, further contributing to its antimicrobial effects .
Q & A
Q. What are the key synthetic pathways for 2-(Hydroxymethyl)naphthalene-1-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or hydroxymethylation of naphthalene derivatives. Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintaining 60–80°C minimizes side reactions like over-oxidation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Key Data :
| Parameter | Optimal Range |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 65–78% (reported for analogous naphthalene aldehydes) |
Q. Which spectroscopic techniques are critical for characterizing 2-(Hydroxymethyl)naphthalene-1-carbaldehyde, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H NMR : Look for aldehydic proton resonance at δ 9.8–10.2 ppm and hydroxymethyl (-CH₂OH) protons at δ 4.5–5.0 ppm. Aromatic protons typically appear as multiplet signals between δ 7.2–8.5 ppm.
- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 186.1 (calculated for C₁₂H₁₀O₂). Fragmentation patterns should align with naphthalene backbone cleavage .
Advanced Research Questions
Q. How can computational models predict the environmental persistence and degradation pathways of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., aldehyde group) prone to hydrolysis or oxidation.
- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil, water) to assess adsorption coefficients (Kd).
- Degradation Pathways : Use software like EPI Suite to predict half-lives in air (>10 days via photooxidation) and aquatic systems (>30 days under aerobic conditions) .
Q. What experimental designs mitigate conflicting toxicity data in mammalian studies, particularly regarding hepatotoxicity mechanisms?
Methodological Answer: Follow systematic review frameworks (e.g., ATSDR guidelines) to resolve contradictions:
Dose-Response Analysis : Use log-transformed data to identify nonlinear effects.
Species-Specific Models : Compare murine (C57BL/6) and human hepatocyte lines (HepG2) to assess metabolic activation differences.
Biomarker Validation : Measure glutathione depletion and CYP450 activity (e.g., CYP1A2 induction) as mechanistic endpoints.
Risk of Bias Mitigation :
Q. How do structural modifications (e.g., substituent position) alter the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Steric and Electronic Analysis :
- Electron-Withdrawing Groups (EWGs) : Meta-substituents decrease aldehyde electrophilicity (e.g., NO₂ reduces reaction rate by 40%).
- Hydroxymethyl Orientation : Ortho-position enhances intramolecular H-bonding, stabilizing transition states.
Experimental Validation :
- Kinetic studies under varying pH (4–10) and nucleophile concentrations (e.g., Grignard reagents) .
Q. What are the best practices for assessing dermal exposure risks in occupational settings, given the compound’s potential absorption kinetics?
Methodological Answer:
- In Vitro Permeation Tests (IVPT) : Use human skin equivalents (e.g., Epiderm™) to measure flux (Jmax) and lag time (tlag).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate partition coefficients (logP ~2.8) to predict systemic circulation.
Key Data from Analogues :
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 2.5–3.0 |
| Skin Permeation Rate | 0.8–1.2 µg/cm²/h |
Q. How can transcriptomic profiling elucidate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- RNA Sequencing : Treat human bronchial epithelial cells (BEAS-2B) with subcytotoxic doses (IC₁₀) and analyze differential expression of Nrf2-regulated genes (e.g., HO-1, NQO1).
- Pathway Enrichment : Use tools like DAVID or GSEA to identify overrepresented pathways (e.g., glutathione metabolism).
Validation : - siRNA knockdown of Nrf2 to confirm pathway specificity .
Data Contradiction Analysis Framework
When resolving conflicting results (e.g., variable LD₅₀ values):
Study Quality Assessment : Apply risk-of-bias criteria (Table C-7) to exclude underpowered studies.
Meta-Analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity.
Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete exposure documentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
